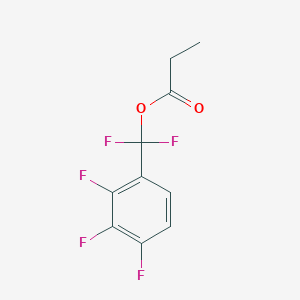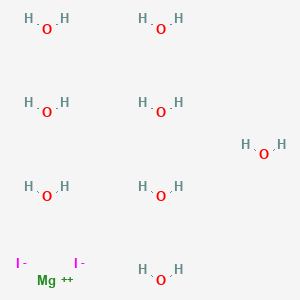![molecular formula C19H22FN3O4S B12349062 7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid](/img/structure/B12349062.png)
7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a carboxylic acid group at the 3-position and a methyl group at the 7-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps . The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 7-methyl-2-hydroxy-1,2-dihydroquinoline-3-carboxylic acid.
Substitution: Electrophilic substitution reactions can introduce different substituents at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
科学的研究の応用
7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of Alzheimer’s disease.
Pathways Involved: It affects the cholinergic pathway by increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing neurotransmission and cognitive function.
類似化合物との比較
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: Lacks the methyl group at the 7-position, resulting in different chemical properties and biological activities.
4-Hydroxy-2-quinolone: Contains a hydroxyl group at the 4-position instead of the oxo group at the 2-position, leading to variations in reactivity and applications.
特性
分子式 |
C19H22FN3O4S |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
7-fluoro-8-[3-[(2-hydroxyethylamino)methyl]pyrrolidin-1-yl]-5-oxo-1,2-dihydro-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O4S/c20-13-7-12-14(23-4-6-28-18(23)16(17(12)25)19(26)27)8-15(13)22-3-1-11(10-22)9-21-2-5-24/h7-8,11,21,24H,1-6,9-10H2,(H,26,27) |
InChIキー |
IBGMUCYZVSONBO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1CNCCO)C2=C(C=C3C(=C2)N4CCSC4=C(C3=O)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348982.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)
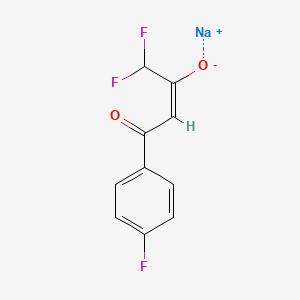
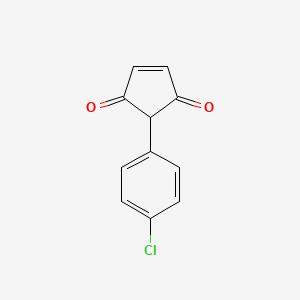

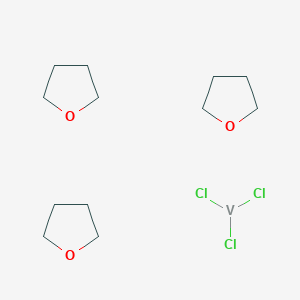
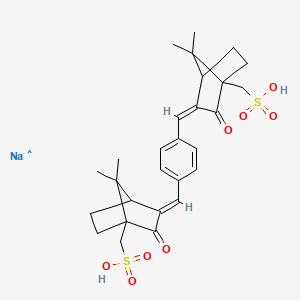
![[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12349022.png)

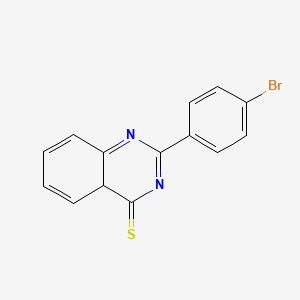
![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)

